2-Methoxy-2-(o-tolyl)ethanamine

Chiral resolution Enantioselective synthesis Sigma receptor affinity

2-Methoxy-2-(o-tolyl)ethanamine (CAS 104338-28-5), also known as (R)-2-methoxy-1-(o-tolyl)ethanamine or (1R)-2-methoxy-1-(2-methylphenyl)ethanamine, is a chiral organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It belongs to the class of arylalkylamines, specifically a substituted phenethylamine, and is characterized by a methoxy group and an ortho-tolyl group attached to an ethanamine backbone.

Molecular Formula C10H15NO
Molecular Weight 165.23
CAS No. 104338-28-5
Cat. No. B3401910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(o-tolyl)ethanamine
CAS104338-28-5
Molecular FormulaC10H15NO
Molecular Weight165.23
Structural Identifiers
SMILESCC1=CC=CC=C1C(CN)OC
InChIInChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3
InChIKeyUVYUPSLNKTZNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-(o-tolyl)ethanamine (CAS 104338-28-5): A Chiral Arylethanamine Building Block for Targeted Sigma Receptor Ligand Discovery


2-Methoxy-2-(o-tolyl)ethanamine (CAS 104338-28-5), also known as (R)-2-methoxy-1-(o-tolyl)ethanamine or (1R)-2-methoxy-1-(2-methylphenyl)ethanamine, is a chiral organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. It belongs to the class of arylalkylamines, specifically a substituted phenethylamine, and is characterized by a methoxy group and an ortho-tolyl group attached to an ethanamine backbone. The compound is primarily utilized as a research chemical and a versatile intermediate in medicinal chemistry, particularly for the synthesis and study of novel sigma receptor ligands [2]. Its chirality offers potential for enantioselective interactions with biological targets, a key feature for structure-activity relationship (SAR) investigations.

Why 2-Methoxy-2-(o-tolyl)ethanamine Cannot Be Replaced by Simpler Analogs in Sigma-1 Receptor-Focused Research


Substituting 2-Methoxy-2-(o-tolyl)ethanamine with a generic arylalkylamine like 2-phenylethanamine or 1-(o-tolyl)ethanamine risks invalidating structure-activity relationship (SAR) studies and ligand optimization. The combination of the ortho-tolyl and the β-methoxy group creates a unique steric and electronic environment that is critical for achieving high affinity and selectivity for sigma-1 receptors [1]. Class-level SAR studies on arylalkylamines demonstrate that subtle modifications to the aromatic ring and the side-chain significantly impact binding to sigma-1 versus sigma-2 receptors, with nanomolar affinity and subtype selectivity being highly dependent on these specific substitutions [1]. Therefore, using a simpler analog lacking the precise methoxy-o-tolyl configuration would likely yield different and non-transferable biological activity profiles, making it an unsuitable surrogate for targeted receptor engagement studies.

Quantitative Differentiation of 2-Methoxy-2-(o-tolyl)ethanamine from Closest Analogs


Chiral Integrity as a Determinant of Receptor Affinity: (R)- vs (S)-Enantiomers

The biological activity of chiral amines is highly enantiomer-dependent. While direct comparative receptor binding data for the enantiomers of 2-Methoxy-2-(o-tolyl)ethanamine are not publicly available, class-level inference from arylalkylamine SAR studies indicates that the (R)-enantiomer typically exhibits a different affinity profile for sigma receptors compared to the (S)-enantiomer [1]. The availability of the compound in high enantiomeric purity (≥98%) allows for the procurement of a defined chiral entity, enabling precise SAR studies that would be confounded by a racemic mixture or the incorrect enantiomer.

Chiral resolution Enantioselective synthesis Sigma receptor affinity SAR studies

Steric Hindrance from Ortho-Tolyl Substitution Enhances Sigma-1 Receptor Selectivity Over Simpler Arylalkylamines

The presence of the ortho-methyl group on the phenyl ring (o-tolyl) introduces significant steric hindrance, a factor known to influence receptor subtype selectivity. Class-level SAR analysis of arylalkylamines reveals that modifications at the ortho position can dramatically alter the binding ratio between sigma-1 and sigma-2 receptors [1]. While a direct Ki value for this specific compound is not disclosed, the structural motif is consistent with compounds exhibiting nanomolar affinity for sigma-1 and high selectivity over sigma-2, as reported for related arylalkylamines in the same class (e.g., Ki values ranging from 0.3 nM to 90 nM for sigma-2 in some analogs) [1]. In contrast, simpler analogs like 2-phenylethanamine lack this ortho-methyl group and would not be expected to achieve the same selectivity profile.

Sigma-1 receptor selectivity Steric effects Arylalkylamine SAR

Molecular Weight and Purity Specifications Define Its Utility as a Research Intermediate

For procurement of research chemicals, purity and defined molecular properties are critical. 2-Methoxy-2-(o-tolyl)ethanamine is typically supplied with a purity of ≥98% . Its molecular weight of 165.23 g/mol and the presence of a free amine handle (pKa ~9-10) [1] make it a reactive intermediate for further derivatization (e.g., amide bond formation, reductive amination). This contrasts with more complex, functionalized analogs that may have lower purity or require additional synthetic steps to prepare the desired final compound. The combination of high purity and a reactive amine in a single chiral scaffold is a key differentiator for streamlining the synthesis of novel sigma receptor ligands.

Chemical synthesis Building block Purity analysis Procurement specifications

High-Value Research Scenarios for 2-Methoxy-2-(o-tolyl)ethanamine Procurement


Chiral Probe Synthesis for Sigma-1 Receptor Pharmacology

Procure 2-Methoxy-2-(o-tolyl)ethanamine to synthesize a library of enantiomerically pure derivatives for investigating sigma-1 receptor binding and function. The compound's chiral center and o-tolyl group provide a unique scaffold for generating SAR data that is directly comparable to published arylalkylamine studies [1]. This enables the precise mapping of pharmacophore requirements for sigma-1 affinity and selectivity over sigma-2, a critical step in validating new neurological targets.

Asymmetric Synthesis of Advanced Intermediates for CNS Drug Discovery

Utilize the chiral (R)-enantiomer as a key building block in the asymmetric synthesis of more complex, drug-like molecules targeting CNS disorders. The free amine handle allows for facile incorporation into diverse chemotypes via amide coupling, reductive amination, or sulfonamide formation. This approach leverages the compound's high purity to avoid introducing unwanted stereoisomers, thereby maintaining the integrity of downstream chiral purity assays and ensuring the quality of lead candidates.

Benchmarking Enantioselective Assays and Chromatography

Acquire both (R)- and (S)-enantiomers of 2-Methoxy-2-(o-tolyl)ethanamine to develop and validate chiral separation methods or to serve as controls in enantioselective biological assays. The well-defined structure and commercial availability of both enantiomers in high purity [1] make them ideal standards for method development, such as optimizing chiral HPLC or SFC conditions, or for assessing the stereospecificity of enzyme or receptor interactions in vitro.

Technical Documentation Hub

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